Tert-butyl 4-(benzyloxycarbonylamino)-1,4'-bipiperidine-1'-carboxylate
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Overview
Description
Tert-butyl 4-(benzyloxycarbonylamino)-1,4’-bipiperidine-1’-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its tert-butyl ester and benzyloxycarbonylamino groups, which are commonly used as protecting groups in organic synthesis. The presence of these groups makes the compound highly stable and versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(benzyloxycarbonylamino)-1,4’-bipiperidine-1’-carboxylate typically involves multiple steps. One common method includes the protection of the amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide. The protected amino group is then reacted with tert-butyl chloroformate (Boc-Cl) to introduce the tert-butyl ester group. The reaction conditions often involve the use of organic solvents like dichloromethane and require careful control of temperature and pH to ensure high yields .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes. The flow microreactor allows for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(benzyloxycarbonylamino)-1,4’-bipiperidine-1’-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyloxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(benzyloxycarbonylamino)-1,4’-bipiperidine-1’-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its stable protecting groups make it ideal for multi-step organic syntheses.
Biology and Medicine
In biological and medical research, this compound is used in the development of pharmaceuticals. Its ability to protect amino groups during synthesis is crucial for the production of peptide-based drugs .
Industry
In the industrial sector, the compound is used in the manufacture of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins .
Mechanism of Action
The mechanism of action of tert-butyl 4-(benzyloxycarbonylamino)-1,4’-bipiperidine-1’-carboxylate involves the protection of functional groups during chemical reactions. The benzyloxycarbonyl group protects the amino group from unwanted reactions, while the tert-butyl ester group provides stability. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Used as a protecting group for amines.
Benzyloxycarbonyl chloride: Commonly used for the protection of amino groups.
Di-tert-butyl dicarbonate: Another protecting group for amines.
Uniqueness
What sets tert-butyl 4-(benzyloxycarbonylamino)-1,4’-bipiperidine-1’-carboxylate apart is its dual protecting groups, which offer enhanced stability and versatility in chemical synthesis. This makes it particularly valuable in the synthesis of complex organic molecules where multiple functional groups need to be protected simultaneously .
Properties
IUPAC Name |
tert-butyl 4-[4-(phenylmethoxycarbonylamino)piperidin-1-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O4/c1-23(2,3)30-22(28)26-15-11-20(12-16-26)25-13-9-19(10-14-25)24-21(27)29-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZOOKFINUWPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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